molecular formula C22H14F2O3 B4847317 7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE

7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE

Cat. No.: B4847317
M. Wt: 364.3 g/mol
InChI Key: LWUAREQLCKOZIV-UHFFFAOYSA-N
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Description

7-[(2,4-Difluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chromenone core with a phenyl group and a difluorophenylmethoxy substituent, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-[(2,4-Difluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with different properties .

Mechanism of Action

The mechanism of action of 7-[(2,4-Difluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one involves its interaction with molecular targets, such as enzymes or receptors. The difluorophenylmethoxy group may enhance binding affinity and specificity, while the chromenone core can modulate the compound’s overall activity. These interactions can influence various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenone derivatives with different substituents, such as:

Uniqueness

The uniqueness of 7-[(2,4-Difluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one lies in its specific combination of substituents, which can confer distinct chemical and biological properties. The presence of the difluorophenylmethoxy group, in particular, may enhance the compound’s stability and reactivity compared to other chromenone derivatives .

Properties

IUPAC Name

7-[(2,4-difluorophenyl)methoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2O3/c23-16-7-6-15(20(24)10-16)13-26-17-8-9-18-19(14-4-2-1-3-5-14)12-22(25)27-21(18)11-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUAREQLCKOZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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